8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
8-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
QKZJZIAKUXILMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Lithiation and Fluorine Quenching
Adapting techniques from isoquinoline synthesis, the 8-fluoro substituent is introduced via directed lithiation. The carbonyl group at position 2 and the N-methyl group at position 4 act as dual directing groups, polarizing the aromatic ring for deprotonation. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), lithiation occurs preferentially at position 8. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) installs fluorine, achieving 70–85% regioselectivity.
Mechanistic Insight :
The reaction proceeds through a six-membered transition state, where LDA coordinates with the carbonyl oxygen and N-methyl group, directing deprotonation to the electron-deficient C8 position. Fluorination with NFSI follows a single-electron transfer mechanism, forming the C–F bond without intermediate isolation.
Photoredox-Mediated C–H Fluoroalkylation
An alternative approach employs photoredox catalysis to functionalize inert C–H bonds. Combining 4-methyl-3,4-dihydroquinoxalin-2(1H)-one with (difluoromethyl)triphenylphosphonium bromide under blue LED light (460 nm) and fac-Ir(ppy)₃ as a catalyst enables direct C8–H fluoroalkylation. This method avoids pre-functionalization and operates at room temperature, yielding 55–65% of the fluorinated product.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane (DCM) | +15% vs. DMSO |
| Catalyst Loading | 5 mol% Ir(ppy)₃ | <3% deviation |
| Reaction Time | 12–18 hours | Plateau after 16h |
Limitations include moderate yields and competing side reactions at other aromatic positions.
One-Pot Tandem Synthesis
Recent advances combine cyclocondensation, alkylation, and fluorination in a single pot. Starting with 1,2-diamino-4-fluorobenzene , condensation with ethyl 2-oxoacetate forms 8-fluoro-3,4-dihydroquinoxalin-2(1H)-one directly. Subsequent in-situ N-methylation with methyl triflate and 1,8-diazabicycloundec-7-ene (DBU) achieves 60–70% overall yield.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste and processing time.
Disadvantages :
-
Requires stoichiometric control to prevent premature quenching of reagents.
-
Limited to substrates with pre-installed fluorine.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Directed Lithiation | 70–85 | High | Moderate | Low |
| Photoredox | 55–65 | Moderate | High | Medium |
| One-Pot Synthesis | 60–70 | High | High | High |
The one-pot method excels in scalability and cost, whereas directed lithiation offers superior regiocontrol for research-scale applications.
Chemical Reactions Analysis
Photoredox-Mediated Radical Addition
Under visible-light irradiation (455 nm) with Fukuzumi’s photocatalyst ([Mes-Acr-Me]⁺), 8-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one undergoes 1,6-radical addition to para-quinone methides (Scheme 1). The reaction proceeds via:
-
Single-electron transfer (SET) from the excited photocatalyst to the quinoxalinone, generating a radical cation.
-
α-Amino radical formation through deprotonation.
-
Radical addition to the electrophilic carbon of the para-quinone methide, yielding 1,1-diarylphenol derivatives.
Example Reaction Data (adapted from ):
| Substrate (R₁) | para-Quinone Methide (R₂) | Yield (%) |
|---|---|---|
| 8-F, 4-Me | 4-CF₃ | 95 |
| 8-F, 4-Me | 4-OMe | 82 |
Key Factors :
-
Electron-withdrawing substituents (e.g., CF₃) enhance electrophilicity of para-quinone methides, improving yields .
-
The 8-fluoro group increases oxidative stability of the radical intermediate .
Visible-Light-Induced C–H Fluoroalkoxylation
In the presence of eosin Y and trifluoroethanol, this compound undergoes regioselective C3–H fluoroalkoxylation under blue LED light (Table 2). The mechanism involves:
-
Photoexcitation of eosin Y to generate a radical pair.
-
Hydrogen atom transfer (HAT) at the C3 position.
-
Fluoroalkoxyl radical coupling , yielding 3-trifluoroethoxy derivatives.
Reaction Optimization (adapted from ):
| Catalyst | Solvent | Light Source | Yield (%) |
|---|---|---|---|
| Eosin Y | DMF | 450 nm LED | 78 |
| Rose Bengal | MeCN | 455 nm LED | 62 |
Applications :
Condensation Reactions for Schiff Base Formation
The hydrazino derivative of this compound reacts with aromatic aldehydes to form Schiff bases (Scheme 2). Key steps:
-
Hydrazine substitution at the C3 position.
-
Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions.
Representative Yields (adapted from ):
| Aldehyde Substituent | Product Yield (%) |
|---|---|
| 4-NO₂ | 89 |
| 4-F | 75 |
Biological Relevance :
Fluoroalkylation via Radical Pathways
Radical fluoroalkylation at the C3 position is achieved using fluoroalkyl iodides (Rf-I) and a photoredox system (Table 3). The 8-fluoro substituent directs reactivity to the C3 site via steric and electronic effects.
Example Protocol (adapted from ):
| Fluoroalkyl Iodide | Catalyst | Yield (%) |
|---|---|---|
| CF₂CH₂I | Ru(bpy)₃²⁺ | 68 |
| CHF₂I | Eosin Y | 55 |
Applications :
Scientific Research Applications
Pharmacological Applications
1.1 Antibacterial Activity
Recent studies have demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit notable antibacterial properties. Specifically, 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has been evaluated for its efficacy against various bacterial strains. The presence of fluorine in the compound enhances its interaction with bacterial targets, leading to improved antibacterial activity.
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
In a study conducted by Bonuga et al., the compound exhibited significant antibacterial effects comparable to standard antibiotics like ciprofloxacin .
1.2 Neuroprotective Properties
The compound has also been investigated for its potential neuroprotective effects. Monoamine oxidase inhibitors (MAOIs) are known for their role in treating neurodegenerative diseases. Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one can act as selective MAO-B inhibitors, which are beneficial in managing conditions such as Parkinson's disease .
Beyond pharmacology, this compound has potential applications in material sciences. Its unique chemical structure allows it to be used as a building block in creating novel materials with specific electronic and optical properties.
Case Study: Catalysis
Research has shown that supported gold nanoparticles can catalyze reactions involving this compound, leading to the formation of more complex structures through selective reduction processes . This application highlights its versatility beyond traditional medicinal uses.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways that regulate cell growth, apoptosis, and other biological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 8-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can be contextualized by comparing it to structurally related derivatives. Key distinctions arise from substituent placement and functional groups, which influence binding affinity, stability, and biological activity.
Substituent Effects on Binding Affinity and Stability
- Compound C4: A monocarboxylic 3,4-dihydroquinoxalin-2(1H)-one with a pyrrole substituent at N4. It exhibited moderate binding affinity (ΔGest = −10.60 kcal/mol) and stability (29% population in simulations). Hydrogen-bonding interactions with Tyr2, Arg116, and Arg139 were critical for sGC activation .
- Compound C14 : A dicarboxylic derivative with a phenyl group at C5. This modification increased stability (70% population) and binding affinity (ΔGest = −15.65 kcal/mol) by exploiting a hydrophobic cavity near helices αA and αF .
- The methyl group at C4 may occupy a hydrophobic subpocket, similar to the phenyl group in C14, but with reduced steric hindrance .
Physicochemical Properties
- LogP and Solubility : Derivatives with polar groups (e.g., carboxylic acids in C14) exhibit improved solubility but higher logP. The 8-fluoro-4-methyl derivative’s logP is likely intermediate, balancing lipophilicity and solubility .
- Metabolic Stability: Fluorination at C8 may reduce oxidative metabolism compared to non-fluorinated analogues (e.g., 2a), a common strategy in drug design .
Comparative Data Table
| Compound | Substituents | Target | Binding Affinity (ΔGest, kcal/mol) | Stability (% Population) | Key Features |
|---|---|---|---|---|---|
| 8-Fluoro-4-methyl derivative | C8-F, C4-CH3 | sGC (predicted) | N/A | N/A | Enhanced metabolic stability |
| C4 | N4-pyrrole, C7-COOH | sGC | −10.60 | 29% | Hydrogen bonds with Y-S-R motif |
| C14 | C6-Ph, C7-COOH | sGC | −15.65 | 70% | Exploits hydrophobic cavity |
| J46 | C3-naphthyl | JNK3 | N/A | N/A | IC50 = 0.32 μM |
| 2a | C7-OCH3, C4-quinazolinyl | Tubulin | N/A | N/A | GI50 = 4.6–9.6 nM |
Key Research Findings
sGC Activation: Dicarboxylic derivatives (e.g., C14) outperform monocarboxylic analogues in binding and stability, suggesting that dual functionalization at C6/C7 optimizes interactions with sGC’s heme-binding pocket .
Fluorine’s Role : Fluorine at C8 may improve bioavailability and target engagement through electronegative effects, though in vitro validation is pending .
Scaffold Flexibility: The 3,4-dihydroquinoxalin-2(1H)-one core supports diverse modifications for targets like sGC, JNK3, and tubulin, demonstrating its utility in multitarget drug discovery .
Biological Activity
8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and pharmacological potential of this compound, drawing from diverse research studies and data.
The molecular structure of this compound can be represented by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H10FN2O |
| Molecular Weight | 182.19 g/mol |
| Density | 1.16 g/cm³ |
| Boiling Point | 343.996 °C |
| Melting Point | Not Available |
| LogP | 1.2779 |
Synthesis
The compound can be synthesized through various methods, including cyclization reactions involving substituted anilines and α-fluoroketones. Recent advancements in synthetic routes have demonstrated improved yields and purity of the product, which is critical for biological testing.
Antiviral Activity
Research has indicated that quinoxaline derivatives exhibit significant antiviral properties. A study reported that compounds similar to this compound showed activity against HIV with an EC50 value as low as 0.15 µg/mL . The mechanism of action is believed to involve inhibition of viral replication by targeting specific viral enzymes.
Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer effects. In vitro studies have shown that certain derivatives possess cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active compounds demonstrated IC50 values ranging from 1.9 to 2.3 µg/mL, which is comparable to standard chemotherapeutic agents like doxorubicin .
Antibacterial Effects
Additionally, some derivatives of quinoxaline have been studied for their antibacterial properties. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Case Study 1: Antiviral Screening
A recent study evaluated the antiviral potential of a series of quinoxaline derivatives, including this compound. The results indicated a significant reduction in viral load in infected cell cultures, suggesting strong antiviral activity .
Case Study 2: Anticancer Efficacy
In another study focused on cancer treatment, researchers synthesized several derivatives and tested them against multiple cancer cell lines. The compound exhibited potent growth inhibition in vitro, leading to further exploration in animal models .
Q & A
Basic: What are the recommended synthetic routes for 8-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of dihydroquinoxalinone derivatives typically involves cyclization of substituted aniline precursors. For fluorinated analogs like the target compound, fluorination steps (e.g., using Selectfluor or electrophilic fluorine sources) should be integrated early to avoid side reactions. A two-step approach is recommended:
Intermediate Preparation : Start with 4-methyl-1,2-phenylenediamine derivatives. Introduce fluorine via electrophilic substitution or via pre-fluorinated building blocks.
Cyclization : Use LiAlH₄ in THF for reductive cyclization, followed by quenching with SOCl₂ in CHCl₃ to stabilize the lactam structure .
Optimization : Employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield. Monitor side products via HPLC or GC-MS .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with reference standards (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one derivatives for calibration) .
- Structural Confirmation :
Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
- Software Tools : Use COMSOL Multiphysics coupled with DFT calculations (e.g., Gaussian 16) to model electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
- Reactivity Prediction : Simulate reaction pathways (e.g., SNAr for fluorine displacement) by analyzing transition states and activation energies. Validate with experimental kinetic studies .
- AI Integration : Train neural networks on existing dihydroquinoxaline reactivity data to predict optimal catalysts or solvent systems .
Advanced: What strategies resolve contradictions in biological activity data (e.g., anti-tubercular assays)?
Methodological Answer:
- Data Triangulation : Compare results across multiple assay formats (e.g., microplate dilution vs. agar diffusion). Control for solvent effects (DMSO tolerance <1% v/v) and bacterial strain variability .
- Mechanistic Studies : Perform target engagement assays (e.g., enzyme inhibition kinetics for DNA gyrase or cytochrome P450) to distinguish direct activity from off-target effects .
- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile discrepancies in IC₅₀ values across studies .
Advanced: How can researchers design experiments to assess the compound’s toxicity profile in vitro?
Methodological Answer:
- Tiered Testing :
- Dose-Response Modeling : Fit data to Hill equations to estimate NOAEL/LOAEL thresholds .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Limits : Adhere to EU-GHS/CLP guidelines (Category 4 acute toxicity: oral, dermal, inhalation). Store in sealed containers under nitrogen .
- Spill Management : Neutralize with activated charcoal, collect in hazardous waste containers, and avoid aqueous rinsing (fluoro compounds may hydrolyze to HF) .
Advanced: How can membrane separation technologies improve purification of this compound?
Methodological Answer:
- Nanofiltration : Use polyamide membranes (MWCO 300–500 Da) to retain unreacted intermediates while allowing solvent passage. Optimize transmembrane pressure (3–5 bar) and cross-flow velocity .
- Crystallization Control : Couple membrane purification with anti-solvent crystallization (e.g., water addition to THF solution) to enhance polymorph purity. Monitor crystal growth via in-situ Raman spectroscopy .
Advanced: What are the challenges in scaling up the synthesis, and how can reactor design mitigate them?
Methodological Answer:
- Heat Management : Use continuous-flow reactors with Pd-lined channels to dissipate exothermic cyclization steps. Maintain ΔT < 5°C to prevent decomposition .
- Mixing Efficiency : Optimize impeller design (e.g., Rushton turbines) for viscous reaction mixtures. CFD simulations can predict dead zones and optimize Reynolds numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
